

Cross-species comparison of Tonapofylline's pharmacokinetic profile

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Compound of Interest

Compound Name: Tonapofylline

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Tonapofylline: A Cross-Species Pharmacokinetic Comparison

A comprehensive analysis of **Tonapofylline**'s pharmacokinetic profile in humans, with insights into preclinical animal models.

This guide provides a detailed comparison of the pharmacokinetic profile of **Tonapofylline**, a selective adenosine A1 receptor antagonist, across different species. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Executive Summary

Tonapofylline has been primarily studied in humans, where it exhibits predictable pharmacokinetic properties. Following oral administration, it is well-absorbed, with peak plasma concentrations reached within three hours. The drug has a terminal half-life ranging from 11.2 to 24.2 hours and a low total clearance. Notably, food can decrease the maximum concentration (C_{max}) by approximately 39%, while gender differences have been observed, with female subjects showing significantly higher C_{max} and overall exposure (AUC)[1]. While preclinical studies in rats and monkeys have been conducted, specific quantitative pharmacokinetic parameters for these species are not readily available in the public domain.

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **Tonapofylline** in humans. Data for rats and monkeys are not included due to the lack of publicly available quantitative values.

Parameter	Human (Healthy Subjects)	Rat	Monkey
Dose	0.2-375 mg (single oral dose)[1]	Data not available	Data not available
Tmax (Time to Peak Concentration)	< 3 hours[1]	Data not available	Data not available
Cmax (Peak Plasma Concentration)	Dose-proportional[1]	Data not available	Data not available
AUC (Area Under the Curve)	Dose-proportional[1]	Data not available	Data not available
Terminal Half-life ($t_{1/2}$)	11.2 - 24.2 hours	Data not available	Data not available
Oral Bioavailability	81.2%	Data not available	Data not available
Volume of Distribution (Vd/F)	756 mL/kg (following intravenous administration)	Data not available	Data not available
Total Clearance (CL/F)	64.8 mL/h/kg	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **Tonapofylline** are crucial for the interpretation and replication of findings. While specific, comprehensive protocols for **Tonapofylline** are not publicly available, a general methodology for pharmacokinetic studies in humans, rats, and monkeys is outlined below.

Human Pharmacokinetic Study (Oral Administration)

A typical clinical trial to assess the pharmacokinetics of an oral drug like **Tonapofylline** would involve a single-dose, dose-escalation study in healthy volunteers.

Study Design:

- **Participants:** A cohort of healthy adult male and female subjects.
- **Dosing:** Administration of a single oral dose of **Tonapofylline** at escalating dose levels.
- **Blood Sampling:** Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
- **Bioanalysis:** Plasma concentrations of **Tonapofylline** are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Non-compartmental analysis is used to determine key pharmacokinetic parameters including C_{max}, T_{max}, AUC, half-life, clearance, and volume of distribution.

Preclinical Pharmacokinetic Study (Rat - Oral Administration)

Preclinical studies in rodents are essential for initial safety and pharmacokinetic profiling.

Study Design:

- **Animals:** Male and female Sprague-Dawley rats.
- **Dosing:** A single oral gavage administration of **Tonapofylline**.
- **Blood Sampling:** Blood samples are collected via a cannulated vessel (e.g., jugular vein) at various time points post-dosing.
- **Bioanalysis:** Plasma or serum concentrations of the drug are measured using a validated bioanalytical method.
- **Pharmacokinetic Analysis:** Similar to human studies, non-compartmental analysis is performed to calculate the main pharmacokinetic parameters.

Preclinical Pharmacokinetic Study (Monkey - Intravenous Administration)

Non-human primates are often used in preclinical development to assess pharmacokinetics due to their physiological similarity to humans.

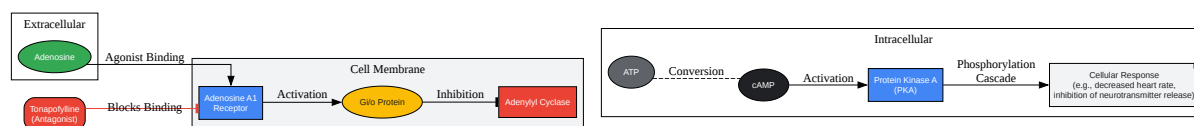
Study Design:

- Animals: Cynomolgus or Rhesus monkeys.
- Dosing: A single intravenous bolus or infusion of **Tonapofylline**.
- Blood Sampling: Serial blood samples are collected from a peripheral vein at specified time intervals.
- Bioanalysis: Plasma concentrations are quantified using a validated analytical method.
- Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters.

Visualizations

Adenosine A1 Receptor Signaling Pathway

Tonapofylline exerts its effects by acting as a selective antagonist of the adenosine A1 receptor. The following diagram illustrates the primary signaling pathway associated with this receptor.

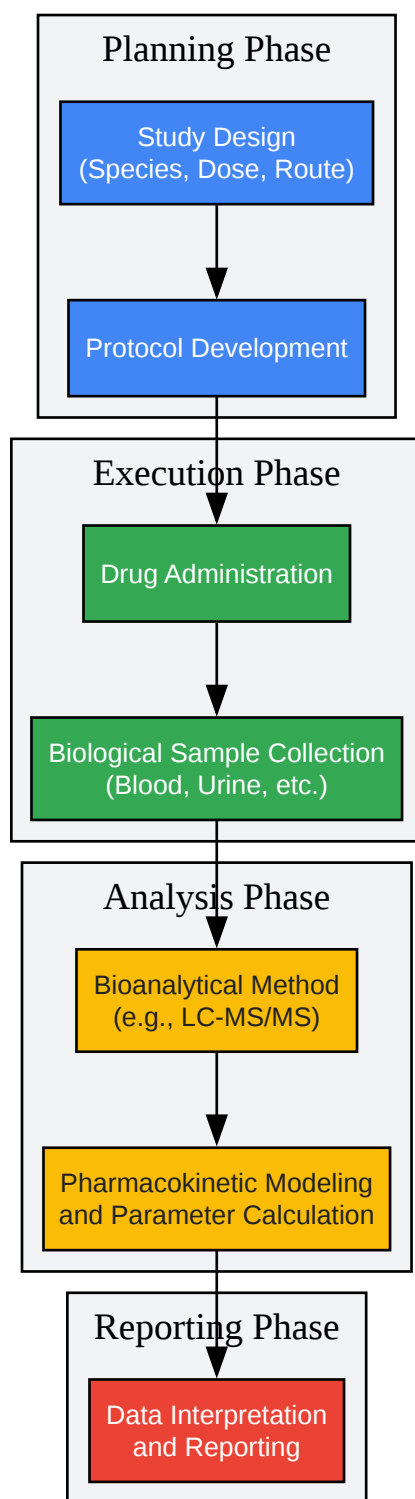


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Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of Tonapofylline.

General Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a pharmacokinetic study, from study design to data analysis.



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Caption: A generalized workflow for a typical pharmacokinetic study.

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References

- 1. researchgate.net [researchgate.net]
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